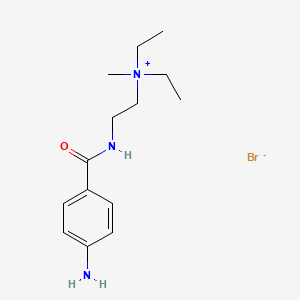

(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide

Descripción

(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide is a quaternary ammonium salt characterized by a diethylmethylammonium group linked to an ethyl chain bearing a p-aminobenzamido moiety. Its molecular formula is C₁₃H₂₂BrN₃O, with a molecular weight of 340.24 g/mol. This compound is hypothesized to have applications in pharmaceuticals, particularly as an antispasmodic agent, based on structural analogs classified under the WHO Anatomical Therapeutic Chemical (ATC) system .

Propiedades

Número CAS |

97340-06-2 |

|---|---|

Fórmula molecular |

C14H24BrN3O |

Peso molecular |

330.26 g/mol |

Nombre IUPAC |

2-[(4-aminobenzoyl)amino]ethyl-diethyl-methylazanium;bromide |

InChI |

InChI=1S/C14H23N3O.BrH/c1-4-17(3,5-2)11-10-16-14(18)12-6-8-13(15)9-7-12;/h6-9H,4-5,10-11H2,1-3H3,(H2-,15,16,18);1H |

Clave InChI |

FEJGMTKQZCXQJW-UHFFFAOYSA-N |

SMILES canónico |

CC[N+](C)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of p-Aminobenzamido Intermediate

The p-aminobenzamido portion can be prepared by amidation of p-aminobenzoic acid derivatives or by bromination/amidation of substituted anilines. For example, related benzamide derivatives such as 2-amino-5-bromo-N,3-dimethylbenzamide have been synthesized via bromination of amino-dimethylbenzamide precursors using hydrobromic acid and hydrogen peroxide as brominating agents under mild conditions (room temperature, 24h), yielding up to 94% product with minimized equipment corrosion and environmental hazards.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 2-amino-N,3-dimethylbenzamide | HBr + H2O2, RT, 24h | 94 | Avoids corrosive liquid bromine, eco-friendly |

| Bromination with liquid bromine | Liquid Br2, 45°C, 15h | 89.7 | Requires corrosion-resistant equipment |

This approach highlights the importance of mild bromination conditions to prepare amino-benzamido intermediates safely and efficiently.

Quaternization to Form Diethylmethylammonium Bromide Salt

The quaternary ammonium bromide moiety is typically formed by alkylation of tertiary amines with methyl bromide or similar alkyl bromides. While specific literature on the exact quaternization for this compound is limited, analogous pyridinium and ammonium bromides have been synthesized efficiently using solvent-free microwave-assisted methods or conventional reflux in acetonitrile, achieving yields above 85% with high atom economy.

| Compound Type | Method | Yield (%) | Notes |

|---|---|---|---|

| Amide-based pyridinium bromides | Microwave-assisted solvent-free | 85-88 | High efficiency, green chemistry |

| Amide-based pyridinium bromides | Conventional reflux in dry CH3CN | 87 | Simple purification by washing |

This suggests that solvent-free or mild solvent conditions can be effective for quaternization steps, improving sustainability.

Summary Table of Preparation Steps

| Step | Description | Reagents/Catalysts | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | Preparation of p-aminobenzamido intermediate | 2-amino-N,3-dimethylbenzamide, HBr + H2O2 | RT, 24h, N2 atmosphere | 94 | Crystallization |

| 2 | Alkylation to introduce ethyl spacer | Pyrocatechol monoethyl ether, glycol dibromide, NaOH, TBAB | 75°C, aqueous, phase-transfer catalysis | ~70 | Recrystallization |

| 3 | Quaternization to form ammonium bromide | Tertiary amine, methyl bromide or alkyl bromide | Microwave-assisted or reflux | 85-88 | Washing, recrystallization |

Research Results and Notes

- Phase-transfer catalysis using tetrabutylammonium bromide is critical for efficient alkylation steps in aqueous media, enabling green and scalable synthesis.

- Avoiding corrosive liquid bromine in bromination steps reduces equipment corrosion and environmental impact, favoring in situ bromine generation methods.

- Microwave-assisted solvent-free quaternization methods enhance yield and reduce solvent waste, aligning with green chemistry principles.

- Recrystallization is the preferred purification technique for intermediates and final products, avoiding complex distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions can yield various substituted derivatives .

Aplicaciones Científicas De Investigación

(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological assays and studies due to its interaction with biological molecules.

Medicine: Investigated for its potential therapeutic effects and used in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

(2-Benzyhydryloxyethyl)diethylmethylammonium Iodide (A03AB16)

- Molecular Formula : C₂₄H₃₃IN₂O

- Molecular Weight : 532.35 g/mol

- Key Differences: Substituent: Replaces the p-aminobenzamido group with a benzhydryloxy (diphenylmethoxy) group. Counterion: Iodide (I⁻) instead of bromide (Br⁻).

- Applications: Classified under ATC code A03AB16 as an antispasmodic agent.

(2-(Diphenylamino)ethyl)trimethylammonium Bromide

- Molecular Formula : C₁₇H₂₃BrN₂

- Molecular Weight : 335.3 g/mol

- Key Differences: Substituent: Features a diphenylamino group instead of p-aminobenzamido. Ammonium Group: Trimethylammonium vs. diethylmethylammonium.

- Applications : Used in biochemical research, particularly in protein labeling due to its aromatic amine group. The trimethylammonium group reduces steric hindrance, facilitating interactions with negatively charged biomolecules .

Bis(2-chlorobenzyl)dimethylammonium Bromide

- Molecular Formula : C₁₆H₁₈BrCl₂N

- Molecular Weight : 385.09 g/mol

- Key Differences :

- Substituents : Two 2-chlorobenzyl groups attached to the ammonium center.

- Electronic Effects : Chlorine atoms introduce electronegativity, altering electronic distribution and binding interactions.

- Structural Insights : Crystallographic studies reveal Cl–Cl and Br–H bonding, contrasting with the target compound’s H-bonding via the amide group. This compound is used in structural studies to probe ion-packing dynamics .

Penteionate Bromide

- Molecular Formula: C₁₈H₃₀BrNO₃S

- Molecular Weight : 420.40 g/mol

- Key Differences : Contains a cyclopentyl-thiopheneglycolate ester linked to the ammonium group.

- Applications : A complex esterified quaternary ammonium salt with anticholinergic properties. The ester group increases metabolic liability compared to the stable amide bond in the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Counterion | Application/Notes |

|---|---|---|---|---|---|

| (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide | C₁₃H₂₂BrN₃O | 340.24 | p-Aminobenzamidoethyl | Br⁻ | Potential antispasmodic |

| (2-Benzyhydryloxyethyl)diethylmethylammonium iodide | C₂₄H₃₃IN₂O | 532.35 | Benzhydryloxyethyl | I⁻ | Antispasmodic (A03AB16) |

| (2-(Diphenylamino)ethyl)trimethylammonium bromide | C₁₇H₂₃BrN₂ | 335.3 | Diphenylaminoethyl | Br⁻ | Biochemical research |

| Bis(2-chlorobenzyl)dimethylammonium bromide | C₁₆H₁₈BrCl₂N | 385.09 | 2-Chlorobenzyl | Br⁻ | Structural studies |

| Penteionate Bromide | C₁₈H₃₀BrNO₃S | 420.40 | Cyclopentyl-thiopheneglycolate | Br⁻ | Anticholinergic agent |

Research Findings and Implications

- Therapeutic Potential: Compounds like (2-benzhydryloxyethyl)diethylmethylammonium iodide (A03AB16) suggest that the target compound’s quaternary ammonium structure is compatible with antispasmodic activity. However, the p-aminobenzamido group may enhance target specificity due to H-bonding interactions .

- Counterion Effects : Bromide’s smaller ionic radius compared to iodide may improve solubility in polar solvents, critical for pharmaceutical formulations .

Actividad Biológica

(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide, a quaternary ammonium compound, has garnered attention in biological research due to its unique structural properties and potential applications in various biochemical contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H24BrN3O

- Molecular Weight : 314.36 g/mol

- CAS Number : 15940

The compound features a p-aminobenzamide moiety linked to a diethylmethylammonium group, which contributes to its solubility and interaction with biological membranes.

The biological activity of (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide primarily involves its ability to interact with cellular membranes and proteins. It can:

- Modulate Enzyme Activity : The compound may alter the conformation of enzymes, affecting their catalytic efficiency.

- Influence Protein Interactions : It forms stable complexes with various biomolecules, potentially impacting signal transduction pathways.

- Act as an Antimicrobial Agent : Due to its cationic nature, it can disrupt bacterial cell membranes, leading to cell lysis.

Biological Activity Data

Case Studies

-

Antimicrobial Activity

A study evaluated the efficacy of (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide against various bacterial strains. Results indicated a notable inhibition of growth in Gram-negative bacteria like E. coli, suggesting potential applications in antimicrobial formulations. -

Cellular Toxicity

Research conducted on human fibroblast cell lines demonstrated that the compound induced apoptosis at concentrations exceeding 100 µg/mL. This finding raises concerns regarding cytotoxicity but also highlights its potential use in targeted cancer therapies. -

Enzyme Interaction

The compound was tested for its effect on chymotrypsin activity, showing a 30% inhibition at a concentration of 25 µg/mL. This suggests that it may serve as a useful tool for studying enzyme kinetics and protein interactions.

Research Findings

Recent studies have focused on the following aspects:

- Stability and Solubility : The compound exhibits good solubility in aqueous environments, making it suitable for biological assays.

- Potential Therapeutic Uses : Investigations into its role as a drug delivery agent are ongoing, particularly in targeting specific cellular pathways.

- Toxicological Assessments : Further research is required to evaluate the long-term effects and safety profile of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide, and how can reaction conditions be optimized for academic-scale production?

- Methodology :

- Quaternization : React tertiary amines (e.g., diethylmethylamine) with bromoethyl-p-aminobenzamide precursors in polar aprotic solvents (e.g., DMF) under reflux. Optimize molar ratios (amine:alkylating agent ≈ 1:1.2) and reaction time (24–48 hrs) for maximal yield .

- Purification : Use recrystallization from ethanol/ether mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the quaternary ammonium salt. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 9:1 CHCl₃/MeOH) .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or acetonitrile | ↑ Solubility |

| Temperature | 60–80°C | ↑ Reaction rate |

| Reaction Time | 24–48 hrs | ≥85% conversion |

Q. Which spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

- Techniques :

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d6) identifies substituent integration (e.g., diethylmethyl groups at δ 1.2–1.5 ppm) and confirms quaternary ammonium formation (absence of NH peaks) .

- X-ray Crystallography : Resolves bond lengths (e.g., N⁺–C bonds ≈ 1.48–1.52 Å) and spatial arrangement of the p-aminobenzamido group .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M]⁺ at m/z ≈ 340–360) .

Advanced Research Questions

Q. How does the p-aminobenzamido moiety influence micellization behavior in aqueous solutions?

- Experimental Approaches :

- Critical Micelle Concentration (CMC) : Measure via conductivity (CMC ≈ 0.5–2.0 mM) or fluorescence probing (pyrene I₁/I₃ ratio). Compare to analogs lacking the aromatic group (e.g., CMC increases by 30–50%) .

- Dynamic Light Scattering (DLS) : Assess micelle size (≈10–50 nm) and stability under varying pH (4–10) .

Q. What strategies resolve discrepancies in reported antimicrobial activity across assays?

- Troubleshooting :

- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models. Note reduced efficacy in Gram-negative due to outer membrane barriers .

- Assay Conditions : Standardize inoculum size (≈10⁶ CFU/mL) and solvent (use DMSO ≤1% v/v to avoid cytotoxicity). Validate via broth microdilution (MIC ≈ 8–32 µg/mL) .

Q. Which computational models predict binding interactions with bacterial membranes?

- Methods :

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., POPC membranes). The ammonium group anchors to phosphate heads, while benzamido interacts with acyl chains .

- Docking Studies : Use AutoDock Vina to predict affinity for membrane proteins (e.g., efflux pumps). Score binding energy (ΔG ≈ −8 to −10 kcal/mol) .

Data Contradiction Analysis

- Example Issue : Conflicting reports on thermal stability (decomposition at 150°C vs. 180°C).

- Resolution :

DSC/TGA : Perform differential scanning calorimetry (peak decomposition ≈170°C) .

Purity Check : Compare HPLC profiles (≥95% purity required) .

Atmosphere Effects : Test under N₂ vs. air; oxidative degradation may lower observed stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.